Cas no 119631-00-4 (Benzenamine,3,3'-azobis[6-methyl- (9CI))
119631-00-4 structure
Product Name:Benzenamine,3,3'-azobis[6-methyl- (9CI)
CAS-nummer:119631-00-4
MF:C14H16N4
MW:240.303642272949
CID:173334
PubChem ID:147449
Update Time:2025-04-19
Benzenamine,3,3'-azobis[6-methyl- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 33DIAMINO44DIMETHYLAZOBENZENE
- 5-[(3-amino-4-methylphenyl)diazenyl]-2-methylaniline
- 3,3'-(E)-diazene-1,2-diylbis(6-methylaniline)
- 3,3'-Azobis(6-methylbenzenamine)
- 3,3'-Diamino-4,4'-dimethylazobenzene
- BRN 3316567
- CCRIS 3005
- Benzenamine, 3,3'-azobis(6-methyl-
- XH2A957FMC
- Benzenamine, 3,3'-azobis[6-methyl-
- o-Toluidine, 5,5'-azobis-
- DTXSID801027980
- 2-16-00-00178 (Beilstein Handbook Reference)
- 3,3'-Diazenediylbis(6-methylaniline)
- 119631-00-4
- Benzenamine,3,3'-azobis[6-methyl- (9CI)
-
- Inchi: 1S/C14H16N4/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3/b18-17+
- InChI-sleutel: MOANQCLTXTXKAF-ISLYRVAYSA-N
- LACHT: N(/C1C=CC(C)=C(C=1)N)=N\C1C=CC(C)=C(C=1)N
Berekende eigenschappen
- Exacte massa: 240.137
- Monoisotopische massa: 240.137
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 264
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 76.8Ų
Experimentele eigenschappen
- Dichtheid: 1.18
- Kookpunt: 479.6°Cat760mmHg
- Vlampunt: 243.8°C
- Brekindex: 1.625
Benzenamine,3,3'-azobis[6-methyl- (9CI) Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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